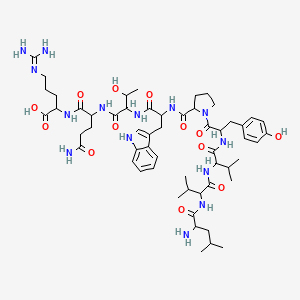
2,2-Bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol diacrylate is an organic compound that belongs to the family of acrylate esters. It is derived from pentaerythritol, a polyol with four hydroxyl groups, and acrylic acid. This compound is known for its versatility and is widely used in various industrial applications, particularly in the production of polymers and coatings. Its chemical structure allows it to participate in polymerization reactions, making it a valuable component in the creation of high-performance materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentaerythritol diacrylate is typically synthesized through an esterification reaction between pentaerythritol and acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or an ion exchange resin. The process involves heating the reactants under controlled conditions to facilitate the formation of the ester bond. The reaction is usually carried out in the presence of a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of pentaerythritol diacrylate involves large-scale esterification reactors. The reactants are continuously fed into the reactor, and the product is continuously removed to maintain a steady state. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes purification steps, such as distillation and filtration, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Pentaerythritol diacrylate undergoes various chemical reactions, including:
Polymerization: It readily participates in free-radical polymerization reactions to form cross-linked polymers. This reaction is initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Addition Reactions: The acrylate groups in pentaerythritol diacrylate can undergo Michael addition reactions with nucleophiles, such as amines, to form addition products.
Hydrolysis: Under acidic or basic conditions, pentaerythritol diacrylate can hydrolyze to form pentaerythritol and acrylic acid.
Common Reagents and Conditions:
Free-Radical Initiators: Benzoyl peroxide, AIBN.
Nucleophiles: Amines, thiols.
Catalysts: Sulfuric acid, ion exchange resins.
Dehydrating Agents: Molecular sieves, anhydrous calcium chloride.
Major Products Formed:
Polymers: Cross-linked polymers with high mechanical strength and thermal stability.
Addition Products: Compounds formed through Michael addition reactions.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol diacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers. Its ability to form cross-linked networks makes it valuable in the production of coatings, adhesives, and sealants.
Biology: In biological research, pentaerythritol diacrylate is used in the development of hydrogels for drug delivery systems and tissue engineering. Its biocompatibility and ability to form hydrophilic networks make it suitable for biomedical applications.
Medicine: It is used in the formulation of dental materials, such as dental composites and adhesives, due to its excellent mechanical properties and biocompatibility.
Industry: Pentaerythritol diacrylate is widely used in the production of UV-curable coatings, inks, and adhesives.
Wirkmechanismus
The mechanism of action of pentaerythritol diacrylate primarily involves its ability to undergo polymerization reactions. The acrylate groups in the compound can form free radicals in the presence of initiators, leading to the formation of cross-linked polymer networks. These networks provide enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials. The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds between the acrylate groups and the propagation of the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol diacrylate can be compared with other similar compounds, such as:
Pentaerythritol Tetraacrylate: This compound has four acrylate groups, compared to the two in pentaerythritol diacrylate. It forms more highly cross-linked networks, resulting in materials with higher mechanical strength and thermal stability.
Trimethylolpropane Triacrylate: This compound has three acrylate groups and is used in similar applications as pentaerythritol diacrylate. It provides a balance between cross-link density and flexibility in the resulting polymers.
1,6-Hexanediol Diacrylate: This compound has two acrylate groups and is used in the production of flexible and elastic polymers.
Eigenschaften
Molekularformel |
C11H20O8 |
|---|---|
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.2C3H4O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h6-9H,1-4H2;2*2H,1H2,(H,4,5) |
InChI-Schlüssel |
ZCHASXWZMYCGQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)

![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)

![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)

![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)

![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)

![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)
